molecular formula C10H10BrF3O B14860339 2-(3-Bromopropyl)(trifluoromethoxy)benzene

2-(3-Bromopropyl)(trifluoromethoxy)benzene

Cat. No.: B14860339
M. Wt: 283.08 g/mol
InChI Key: OCOQHUGLQSQCNW-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3O. It is characterized by the presence of a bromopropyl group and a trifluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(3-Bromopropyl)(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)(trifluoromethoxy)benzene involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromopropyl)(trifluoromethoxy)benzene is unique due to the presence of both a bromopropyl and a trifluoromethoxy group, which confer distinct reactivity and properties compared to other similar compounds. This combination of functional groups makes it a valuable compound in various chemical applications .

Properties

Molecular Formula

C10H10BrF3O

Molecular Weight

283.08 g/mol

IUPAC Name

1-(3-bromopropyl)-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H10BrF3O/c11-7-3-5-8-4-1-2-6-9(8)15-10(12,13)14/h1-2,4,6H,3,5,7H2

InChI Key

OCOQHUGLQSQCNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCBr)OC(F)(F)F

Origin of Product

United States

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